2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro-

Vue d'ensemble

Description

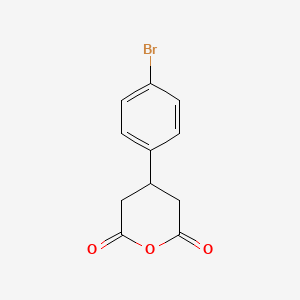

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a glutaric anhydride moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- typically involves the reaction of 4-bromobenzaldehyde with glutaric anhydride under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The reaction mixture is heated under reflux, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation: Oxidative reactions can convert the phenyl ring to more functionalized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted anhydrides with various functional groups.

Reduction: Products include alcohols and amines.

Oxidation: Products include phenolic derivatives and quinones.

Applications De Recherche Scientifique

Pharmacological Applications

Research indicates that 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- exhibits potential pharmacological properties. Studies have focused on its interactions with enzymes and receptors, suggesting that the compound may act as an inhibitor or modulator in various biochemical pathways. The unique structure allows for specific binding affinities that could be leveraged in therapeutic contexts.

Case Studies

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders.

- Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions that could be explored further in drug design.

Synthesis and Reactivity

The synthesis of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- typically involves several key steps:

- Formation of the Dihydropyran Ring : This is usually achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromophenyl group can be performed via electrophilic aromatic substitution methods.

The careful selection of reaction conditions is crucial for achieving high yields and purity.

Mécanisme D'action

The mechanism of action of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the anhydride moiety can undergo nucleophilic attack by biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glutaric Anhydride: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.

4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the anhydride functionality, limiting its applications in anhydride-specific reactions.

3-Phenylglutaric Anhydride: Similar structure but without the bromine atom, resulting in different reactivity and applications.

Uniqueness

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is unique due to the presence of both the bromophenyl and glutaric anhydride functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Activité Biologique

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-allergic, antimicrobial, and potential anticancer activities.

Chemical Structure and Properties

The chemical structure of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrO3 |

| Molecular Weight | 269.09 g/mol |

| Physical State | Solid |

| Purity | ≥95% |

1. Anti-Allergic Activity

Research indicates that derivatives of 2H-Pyran-2,6(3H)-dione exhibit notable anti-allergic properties. A study highlighted that certain substituted derivatives effectively inhibit the release of histamine and other mediators from mast cells during allergic reactions. The mechanism involves blocking the antigen-antibody interaction that triggers these responses .

Case Study: Inhibition of Histamine Release

In a controlled experiment using rat basophilic leukemia cells (RBL-2H3), it was observed that compounds similar to 2H-Pyran-2,6(3H)-dione significantly reduced histamine release upon antigen exposure. The effectiveness was attributed to the compound's ability to stabilize mast cell membranes .

2. Antimicrobial Activity

Antimicrobial studies have shown that 2H-Pyran-2,6(3H)-dione derivatives possess activity against various bacterial strains. For instance, a synthesis of new azo dyes derived from related pyran compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

3. Anticancer Potential

Emerging research suggests that compounds related to 2H-Pyran-2,6(3H)-dione exhibit cytotoxic effects against cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that these compounds induce apoptosis through the activation of caspase pathways .

Case Study: Cytotoxic Effects on MCF-7 Cells

In vitro assays showed that treatment with 4-(4-bromophenyl)dihydro-2H-pyran-2,6(3H)-dione resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

The biological activities of 2H-Pyran-2,6(3H)-dione can be attributed to several mechanisms:

- Histamine Release Inhibition : By stabilizing mast cell membranes and preventing degranulation.

- Antimicrobial Action : Likely through disruption of bacterial cell wall synthesis or function.

- Cytotoxicity : Induction of apoptosis via mitochondrial pathways and caspase activation.

Propriétés

IUPAC Name |

4-(4-bromophenyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZKTNHKBFICNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467532 | |

| Record name | 3-(4-bromophenyl)glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-61-7 | |

| Record name | 4-(4-Bromophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-bromophenyl)glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.